N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
Benzothiophene derivatives have been found to have a wide range of biological activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Benzothiophene derivatives have been found to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and l1210 cell selectors . The compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to lipid metabolism, potassium ion transport, DNA replication, and cell proliferation .
Pharmacokinetics
Sulfur analogs of harmala alkaloids, which include benzothiophenes, have been found to have higher lipid solubility, shorter biological half-lives, and less bond to tissue than their nitrogen-containing analogs . These properties could potentially influence the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with benzothiophene derivatives, it’s likely that the compound could have various effects at the molecular and cellular level, potentially including alterations in lipid metabolism, ion transport, dna replication, and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the benzothiophene core structure, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of these processes, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- 1-benzothiophene-3-carboxylic acid
- 2-(1-benzothiophen-3-yl)ethylamine
- 1-benzothiophene-2-boronic acid
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxyacetamide groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other benzothiophene derivatives .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-17-7-13(16)14-6-11(15)10-8-18-12-5-3-2-4-9(10)12/h2-5,8,11,15H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSZBSRWJBJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CSC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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